5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide
Description
This compound is a bis-1,3,4-thiadiazole derivative featuring a 2,5-dimethoxyphenyl group, a carbamoylmethylsulfanyl linker, and a 2-nitrobenzamide moiety. Its structural complexity arises from dual thiadiazole rings, methoxy and nitro substituents, and a sulfur-containing bridge. Such design is typical in agrochemical and medicinal chemistry, where thiadiazole scaffolds are known for antimicrobial, fungicidal, and enzyme-inhibitory properties . The presence of electron-withdrawing groups (e.g., nitro) and electron-donating methoxy groups may enhance its interaction with biological targets, such as fungal enzymes or plant growth regulators.
Properties
IUPAC Name |
5-chloro-N-[5-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O6S3/c1-34-11-4-6-15(35-2)13(8-11)18-25-26-19(37-18)23-16(30)9-36-21-28-27-20(38-21)24-17(31)12-7-10(22)3-5-14(12)29(32)33/h3-8H,9H2,1-2H3,(H,23,26,30)(H,24,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCSMKLGJSYVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide typically involves a multi-step process The initial step often includes the formation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains and fungi due to its ability to disrupt microbial cell wall synthesis and function. Studies have demonstrated that modifications in the thiadiazole ring can enhance antibacterial potency, making this compound a candidate for further development as an antimicrobial agent.
Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer effects. The presence of the nitro group and the chloro substituent in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it could induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the cytotoxic effects of various thiadiazole derivatives on breast cancer cell lines. Among the tested compounds, 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide exhibited significant inhibition of cell growth compared to control groups.
Agricultural Applications
Pesticide Development
The compound's structural features suggest potential use as a pesticide. Thiadiazole derivatives are known for their insecticidal and herbicidal properties. The ability to modify the side chains allows for tailoring compounds that can target specific pests while minimizing environmental impact.
Research Findings
A research project focused on developing eco-friendly pesticides identified several thiadiazole derivatives with high efficacy against common agricultural pests. The compound discussed showed promising results in field trials, demonstrating reduced pest populations without harming beneficial insects.
Material Science
Polymer Chemistry
The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its thermal stability and potential for functionalization can lead to advanced materials with specific characteristics suitable for electronics and coatings.
Applications in Coatings
Studies have shown that incorporating thiadiazole derivatives into polymer coatings enhances their resistance to UV radiation and degradation. This application is particularly relevant in developing long-lasting materials for outdoor use.
Mechanism of Action
The mechanism of action of 5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The compound shares structural motifs with several 1,3,4-thiadiazole-based derivatives reported in the literature. Key comparisons are outlined below:
Functional Group Impact on Bioactivity
- Electron-Withdrawing Groups (NO₂, Cl, CF₃): These groups improve target binding via dipole interactions and increase oxidative stability. For example, trifluoromethyl derivatives () exhibit prolonged half-lives in biological systems .
- Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl substituents enhance solubility and reduce cytotoxicity. Compounds like I13 () balance lipophilicity and metabolic stability .
- Sulfur Linkers (S–S, S–CH₂): Sulfur atoms facilitate disulfide bond formation with cysteine residues in enzymes, as seen in and .
Crystallographic and Stability Insights
The target compound’s structural rigidity, inferred from analogues like N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (), suggests planar geometry (r.m.s. deviation < 0.15 Å), which is critical for stacking interactions in enzyme active sites . Intramolecular hydrogen bonds (e.g., C–H···N) stabilize the conformation, as observed in .
Research Findings and Data Tables
Physicochemical Properties of Selected Analogues
Biological Activity
5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14ClN3O5S
- Molecular Weight : 419.84 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antitumor , antimicrobial , and antioxidant properties . The following sections detail these activities.
Antitumor Activity
Several studies have evaluated the antitumor potential of related thiadiazole compounds. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Increased levels of superoxide dismutase and decreased catalase activity have been observed in treated cells .
- Cell Lines Tested : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 15.48 | High |
| A549 | 9.48 | Moderate |
| HCC827 | 20.46 | Moderate |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated:
- Activity Spectrum : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its effectiveness was particularly noted against Staphylococcus aureus and Escherichia coli.
- Mechanism : The presence of the nitro group is believed to enhance its interaction with bacterial DNA, disrupting replication processes .
Antioxidant Properties
The antioxidant capacity of the compound is attributed to its ability to scavenge free radicals:
- Evaluation Methods : Various assays such as DPPH and ABTS have been employed to assess antioxidant activity. The results indicated that the compound effectively reduced oxidative stress markers in cellular models .
Case Studies
- Study on Antitumor Properties :
- Antimicrobial Evaluation :
Q & A
Basic: What synthetic strategies are recommended for synthesizing 5-chloro-N-{...}benzamide, and how is purity ensured?
Answer:
The compound is synthesized via multi-step reactions involving:
Thiadiazole core formation : Cyclization of N-phenylhydrazinecarboxamides with iodine and triethylamine in DMF under reflux .
Sulfanyl linkage : Reaction of intermediates with sulfanyl-methyl carbamoyl groups in acetonitrile .
Purification : Recrystallization in ethanol or acetonitrile yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 8.2 ppm) and carbamoyl carbons (δ 165.2 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at 1680 cm⁻¹, S-O vibrations at 1240 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry using SHELX refinement (monoclinic system, space group P21/c) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield?
Answer:
- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent ratios (DMF:acetonitrile), and catalyst loading (triethylamine: 1–3 eq.) to identify optimal parameters .
- Statistical modeling : Use response surface methodology (RSM) to predict yield improvements (e.g., 35% → 65% via solvent polarity adjustment) .
- Flow chemistry : Continuous-flow setups reduce side reactions and improve reproducibility .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Glide XP docking : Model hydrophobic enclosures and hydrogen-bond networks (e.g., with EGFR kinase, Glide XP score: −9.2 kcal/mol) .
- Water desolvation penalties : Account for ligand solvation energy using implicit solvent models .
- Validation : Cross-check with molecular dynamics (MD) simulations (100 ns trajectories) and experimental IC50 values .
Advanced: How are contradictions between experimental NMR data and computational predictions resolved?
Answer:
- 2D NMR techniques : Use COSY and HSQC to resolve overlapping signals (e.g., aromatic protons vs. thiadiazole protons) .
- DFT calculations : Apply B3LYP/6-31G* to predict chemical shifts. Adjust for solvent effects (e.g., DMSO-d6 shifts δ by +0.3 ppm) .
- Tautomer analysis : Check for keto-enol equilibria using variable-temperature NMR .
Advanced: What crystallographic challenges arise during structural refinement, and how are they mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
